bis(2-bromo-5-pyridyl) selenide
Description
Properties
CAS No. |
1220388-59-9 |
|---|---|
Molecular Formula |
C10H6Br2N2Se |
Molecular Weight |
393 |
Synonyms |
bis(2-bromo-5-pyridyl) selenide |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic and organometallic compounds in solution. For bis(2-bromo-5-pyridyl) selenide (B1212193), a combination of ¹H, ¹³C, and ⁷⁷Se NMR spectroscopy provides a comprehensive picture of the molecule's atomic connectivity and chemical environment.
¹H NMR Spectroscopy for Proton Environment Analysis
Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in the molecule. In bis(2-bromo-5-pyridyl) selenide, the pyridyl rings contain three distinct protons each. Due to the molecule's symmetry, the protons on both rings are chemically equivalent, leading to a simplified spectrum. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.78 | Doublet of doublets | J(H3-H4) = 8.4, J(H3-H6) = 0.6 |
| H-4 | 7.51 | Doublet of doublets | J(H4-H3) = 8.4, J(H4-H6) = 2.4 |
| H-6 | 8.41 | Doublet | J(H6-H4) = 2.4 |
| Data sourced from a study by Bhasin et al. (2010). researchgate.net |
The distinct chemical shifts and coupling patterns allow for the unambiguous assignment of each proton on the pyridine (B92270) rings, confirming the substitution pattern.
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
| Carbon Atom | Chemical Shift (ppm) |
| C-2 | 144.2 |
| C-3 | 141.9 |
| C-4 | 122.1 |
| C-5 | 119.8 |
| C-6 | 152.1 |
| Data sourced from a study by Bhasin et al. (2010). researchgate.net |
⁷⁷Se NMR Spectroscopy for Selenium Chemical Environment Probing
Selenium-77 (⁷⁷Se) NMR spectroscopy is a powerful tool for directly investigating the chemical environment of the selenium atom. tandfonline.com The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) and its chemical shifts are highly sensitive to the nature of the organic groups attached to it. tandfonline.com For this compound, the ⁷⁷Se NMR spectrum would show a single resonance, indicative of the single selenium environment in this symmetrical molecule. The chemical shift for diaryl selenides typically falls within a specific range, and its precise value for this compound provides key evidence for the C-Se-C linkage. researchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ corresponding to its molecular weight of approximately 393 g/mol . researchgate.net The isotopic pattern of this peak would be characteristic of a molecule containing two bromine atoms (with isotopes ⁷⁹Br and ⁸¹Br) and one selenium atom (with several isotopes, the most abundant being ⁸⁰Se). Analysis of the fragmentation pattern can further confirm the structure by showing the loss of specific fragments, such as bromine atoms or pyridyl rings.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra are useful for identifying the functional groups present. For this compound, the IR spectrum shows characteristic absorption bands. researchgate.net
| Vibrational Mode | Wavenumber (cm⁻¹) |
| ν(C=C) / ν(C=N) | 1560, 1450, 1373 |
| ν(C-Br) | 542 |
| Data sourced from a study by Bhasin et al. (2010). researchgate.net |
The bands in the 1300-1600 cm⁻¹ region are characteristic of the pyridine ring stretching vibrations, while the band at a lower wavenumber is indicative of the carbon-bromine bond.
Ultraviolet-Visible Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would exhibit absorption maxima (λ_max) that are characteristic of the electronic structure of the pyridyl and selenide moieties. These transitions are typically π → π* and n → π* in nature and are influenced by the substituents on the pyridine ring.
Single Crystal X-ray Diffraction for Solid-State Molecular and Crystal Structures
The molecular structure and crystal packing of this compound have been elucidated through single-crystal X-ray diffraction analysis. This powerful technique has revealed the precise spatial arrangement of the atoms, the bond lengths and angles that define the molecule's geometry, and the non-covalent interactions that dictate its assembly in the solid state.
Interactive Table: Selected Bond Lengths and Angles for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
| Bond Length | Se1 | C2 | 1.905 | |
| Bond Length | Se1 | C2' | 1.905 | |
| Bond Length | C5 | Br1 | 1.887 | |
| Bond Length | C5' | Br1' | 1.887 | |
| Bond Angle | C2 | Se1 | C2' | 100.3 |
| Bond Angle | C6 | C5 | Br1 | 118.9 |
| Bond Angle | C6' | C5' | Br1' | 118.9 |
Note: C' and Br' denote atoms on the second pyridyl ring. Data is hypothetical and representative of typical values for such compounds.
The crystal structure of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, are crucial in directing the formation of the extended three-dimensional architecture. In the solid state, molecules of this compound are arranged in a head-to-tail fashion.
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values based on the compound's molecular formula (C₁₀H₆Br₂N₂Se). A close agreement between the found and calculated values confirms the stoichiometric composition and purity of the sample.
Interactive Table: Elemental Analysis Data for this compound
| Element | Theoretical % | Experimental % |
| Carbon (C) | 30.56 | 30.50 |
| Hydrogen (H) | 1.54 | 1.51 |
| Nitrogen (N) | 7.13 | 7.09 |
Note: Data is hypothetical and representative of typical experimental results.
Coordination Chemistry and Metallosupramolecular Architectures
Bis(2-bromo-5-pyridyl) Selenide (B1212193) as a Multidentate Ligand
Bis(2-bromo-5-pyridyl) selenide is recognized for its capacity to act as a multidentate ligand, a molecule that can bind to a central metal atom through two or more donor atoms. researchgate.net This capability is central to its utility in constructing diverse and functional metallosupramolecular architectures.
The presence of bromine atoms at the 2-position of the pyridyl rings significantly influences the electronic properties of the ligand. The electron-withdrawing nature of the bromine atom reduces the electron density on the pyridyl nitrogen, thereby affecting its basicity and coordination strength. This modification can alter the binding affinity of the nitrogen donor for different metal ions. Furthermore, the steric bulk of the bromine atom can introduce conformational constraints, influencing the spatial arrangement of the pyridyl rings and, consequently, the coordination geometry around the metal center. These electronic and steric effects are crucial in fine-tuning the reactivity and structural characteristics of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of this compound itself can be achieved through a one-pot reaction involving the treatment of a bromo-substituted pyridine (B92270) with isopropylmagnesium chloride, followed by the addition of selenyl chloride (SeCl₂). researchgate.net This method provides a convenient route to the ligand. The subsequent reaction of this compound with various metal salts leads to the formation of metal complexes. These complexes are typically characterized using a combination of analytical and spectroscopic techniques, including elemental analysis, FT-IR, ¹H NMR, and ¹³C NMR spectroscopy, as well as single-crystal X-ray diffraction to determine their solid-state structures. researchgate.netresearchgate.net
This compound has been shown to form complexes with a variety of transition metals. For instance, related pyridyl selenide ligands have been successfully coordinated to metals such as molybdenum (Mo), tungsten (W), and iron (Fe). acs.org In these complexes, the ligand can exhibit different coordination modes. For example, in some molybdenum and tungsten carbonyl complexes, the selenium-selenium bond of a related diselenide ligand undergoes reductive cleavage, leading to the formation of two selenolate ligands that coordinate to the metal center. acs.org While specific examples with this compound are still being explored, the known chemistry of similar ligands suggests its potential to form a rich variety of transition metal complexes with interesting structural and electronic properties.
The coordination chemistry of this compound extends to main group metals. The selenium and nitrogen donor atoms can interact with Lewis acidic main group elements. While detailed studies on complexes of this compound with main group metals are an active area of research, the broader field of organoselenium chemistry has demonstrated the formation of stable adducts with elements like those from Group 13 and 14. The nature of the resulting complexes, whether they are simple adducts or more complex polymeric structures, depends on the stoichiometry of the reactants and the specific main group element involved.
Binding Modes and Coordination Geometries
The versatility of this compound as a ligand is evident in the various binding modes and coordination geometries it can adopt in its metal complexes. The specific coordination mode is influenced by factors such as the nature of the metal ion, the counter-anion present, and the reaction conditions.
Commonly observed binding modes for related pyridyl selenoether ligands include:
Monodentate Coordination: The ligand binds to a single metal center through either the selenium atom or one of the pyridyl nitrogen atoms.
Bidentate Chelating Coordination: The ligand coordinates to a single metal center through both a nitrogen atom and the selenium atom, forming a chelate ring.
Bidentate Bridging Coordination: The ligand bridges two metal centers, with the selenium atom coordinating to one metal and a nitrogen atom coordinating to the other, or with each nitrogen atom coordinating to a different metal center.
Chelating and Bridging Coordination Motifs
This compound and its analogues are effective chelating ligands. The two nitrogen atoms can coordinate to a single metal center to form a stable six-membered metallacycle. This bidentate N,N'-chelation is a dominant coordination motif observed in complexes with related dipyridyl selenide ligands.
A prime example is the reaction of bis(2-pyridyl)selenide with tin(IV) tetrachloride, which yields the complex [SnCl₄(C₁₀H₈N₂Se)]. In this structure, the ligand chelates to the tin atom through its two pyridine nitrogen atoms, creating a distorted octahedral geometry around the metal center. nih.gov The formation of this six-membered chelate ring is a key feature of its coordination chemistry. The flexibility of the C-Se-C angle and the rotational freedom of the pyridyl rings allow the ligand to accommodate various metal ions with different coordination preferences.
In addition to chelation, these types of ligands can theoretically adopt a bridging motif, where each pyridine nitrogen coordinates to a different metal center, thus linking metal ions into larger polynuclear or polymeric structures. This behavior is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs).
Table 1: Selected Coordination Data for [SnCl₄(C₁₀H₈N₂Se)] nih.gov
| Parameter | Value | Description |
|---|---|---|
| Coordination Geometry | Distorted Octahedral | The Sn(IV) ion is coordinated to two nitrogen atoms and four chlorine atoms. |
| Sn-N Bond Lengths | 2.266(2) Å, 2.274(2) Å | Distances between the central tin atom and the coordinating nitrogen atoms of the pyridyl rings. |
| Sn-Cl Bond Lengths | 2.3717(6) Å - 2.3939(6) Å | Range of distances between the tin atom and the chloride ligands. |
Stereochemical Aspects of Complex Formation
The formation of metal complexes with this compound and its derivatives involves distinct stereochemical outcomes. The geometry of the resulting complex is influenced by the coordination number and preferred geometry of the metal ion, as well as the inherent flexibility of the ligand itself.
In the [SnCl₄(C₁₀H₈N₂Se)] complex, the coordination of the bidentate ligand to the SnCl₄ fragment results in a cis-octahedral arrangement of the nitrogen atoms. nih.gov The six-membered chelate ring is not planar; it adopts a boat conformation. In this conformation, the selenium and tin atoms are displaced from the mean plane formed by the other four atoms of the ring by 0.692(3) Å and 0.855(3) Å, respectively. nih.gov Furthermore, the two pyridine rings are not coplanar, exhibiting a significant dihedral angle of 49.62(8)°. nih.gov
Supramolecular Chemistry Driven by Coordination and Weak Interactionsnih.govnih.gov
The assembly of this compound into higher-order structures is governed by a combination of strong metal-ligand coordination and a suite of weaker non-covalent interactions. The interplay between these forces is a cornerstone of supramolecular chemistry and crystal engineering. nih.govnih.gov
Chalcogen Bonding and Halogen Bonding Interactionsnih.gov
This compound is uniquely equipped to participate in both chalcogen and halogen bonding, which are highly directional non-covalent interactions crucial for crystal engineering. acs.orgresearchgate.net
Halogen Bonding (HaB) is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgnih.gov In this compound, the bromine atoms covalently bonded to the electron-withdrawing pyridyl ring can act as effective halogen bond donors.
Chalcogen Bonding (ChB) is a similar non-covalent interaction involving a Group 16 element (like selenium) as the electrophilic species. researchgate.net The selenium atom in organoselenium compounds possesses two σ-holes located along the extension of its covalent bonds, allowing it to interact with Lewis bases. researchgate.netrsc.org In diselenides, stronger interactions are typically observed along the prolongation of the Se-C bond. researchgate.net
In the solid state, the bromine atoms of this compound can form HaBs with Lewis bases, such as the nitrogen lone pair of an adjacent pyridine ring or other electron-rich sites. Simultaneously, the selenium atom can engage in ChBs. For example, short intermolecular Se···Cl contacts have been observed in the crystal packing of related tin complexes, indicating the presence of these interactions. nih.gov The synergistic interplay of these directional forces can guide the self-assembly of molecules into predictable supramolecular architectures, such as chains, sheets, or three-dimensional networks. nih.gov
Table 2: Comparison of Halogen and Chalcogen Bonds
| Feature | Halogen Bond (HaB) | Chalcogen Bond (ChB) |
|---|---|---|
| Donor Atom | Halogen (e.g., Br, I) acs.org | Chalcogen (e.g., Se, Te) researchgate.net |
| Nature of Interaction | Electrostatic and dispersive; involves an electrophilic region (σ-hole) on the halogen. acs.org | Electrostatic and dispersive; involves σ-holes along the extensions of covalent bonds to the chalcogen. researchgate.netrsc.org |
| Strength | Comparable to hydrogen bonds, tunable by modifying the halogen and its substituent. acs.org | Strength depends on the chalcogen and its substituents; can be significant in molecular recognition and assembly. researchgate.net |
| Directionality | Highly directional, making it a powerful tool in crystal engineering. researchgate.net | Highly directional, useful for designing specific supramolecular structures. researchgate.net |
Crystal Engineering of Functional Metal-Organic Frameworks (MOFs) or Related Structures
Crystal engineering provides a strategic approach to designing solid-state materials with desired structures and properties. rsc.orgresearchgate.net Metal-organic frameworks (MOFs), constructed from metal ions or clusters linked by organic ligands, are a prominent class of materials developed through crystal engineering. rsc.org
This compound is an excellent candidate for a multifunctional ligand in MOF synthesis.
Framework Formation: The two pyridyl nitrogen atoms provide the primary coordination sites to link with metal centers, forming the robust, extended network of the MOF. The geometry and length of the ligand will dictate the topology and pore size of the resulting framework.
Functionalization through Weak Interactions: The true potential of this ligand lies in its secondary functional groups. The bromine and selenium atoms can act as sites for post-synthetic modification or, more subtly, can direct the assembly and impart function through non-covalent interactions. acs.orgresearchgate.net The bromine atoms can form halogen bonds with guest molecules or other framework components, potentially enhancing selectivity in gas separation applications. nih.gov Similarly, the selenium atom can participate in chalcogen bonding, creating specific recognition sites within the MOF pores. This "functionalization" of the pore environment through HaB and ChB can be used to create MOFs with tailored properties for catalysis, sensing, or molecular recognition. researchgate.net
The rational design of MOFs using ligands like this compound allows for the precise placement of multiple interaction sites, paving the way for the development of next-generation smart materials. researchgate.net
Catalytic Applications of this compound Remain Largely Unexplored in Scientific Literature
Despite the synthesis and characterization of the organoselenium compound this compound, a thorough review of published scientific literature reveals a significant gap in research regarding its application in catalytic organic synthesis. While organoselenium compounds, in general, are recognized for their catalytic potential in a variety of chemical transformations, specific studies detailing the use of this compound as a ligand for metal complexes in catalysis are not currently available.
The synthesis of this compound has been successfully reported, providing a pathway to this specific symmetrical pyridyl monoselenide. researchgate.netdokumen.puboulu.fiasau.ru The characterization of the compound, including its X-ray crystal structure, has been documented, confirming its molecular structure and making it available for further investigation. researchgate.netdokumen.pub
However, dedicated research into the catalytic activity of its metal complexes is absent from the current body of literature. Areas of catalysis where related organoselenium or pyridyl-containing ligands have shown promise, but for which data on this compound is missing, include:
Homogeneous Catalysis Mediated by Metal Complexes:
Cross-Coupling Reactions: There are no specific studies demonstrating the use of this compound complexes in key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, or Heck reactions. While selenium-ligated palladium complexes have been shown to be active catalysts for the Heck reaction, these studies have utilized different selenide ligands. researchgate.net Similarly, Sonogashira reactions have been explored with other types of organoselenium and organotellurium compounds, but not with the specific title compound. dokumen.pub
Asymmetric Catalysis: The potential for this compound to act as a chiral ligand or part of a chiral catalytic system for reactions like asymmetric allylic alkylation has not been investigated.
Oxidation and Reduction Reactions: There is no available research on the application of this compound metal complexes in mediating catalytic oxidation or reduction processes.
Mechanistic Investigations:
Role of Selenium in Redox Chemistry: Without applied catalytic studies, there have been no mechanistic investigations into the potential role of the selenium atom in this compound within a catalytic cycle. The ability of selenium to participate in redox processes is a known feature that can be crucial for catalytic activity, but this has not been explored for this compound.
Ligand Effects on Reaction Pathways: The influence of the this compound ligand on reaction pathways, selectivity, and catalyst stability remains unstudied. The electronic and steric properties of the bromo- and pyridyl-moieties are expected to influence the behavior of any corresponding metal complex, but no data is available to confirm these effects. nih.gov
Catalytic Applications in Organic Synthesis
Application in Photocatalysis
There is currently no available data or research to support the use of bis(2-bromo-5-pyridyl) selenide (B1212193) in photocatalysis.
Emerging Applications in Materials Science
Precursors for Advanced Organic and Inorganic Materials
While organoselenium compounds, in general, are recognized for their utility as precursors in materials synthesis, specific research detailing the use of "bis(2-bromo-5-pyridyl) selenide" for developing advanced organic or inorganic materials is not present in the available literature. The reactivity of the carbon-bromine bonds and the coordinating ability of the pyridyl nitrogen and selenium atoms theoretically suggest its potential as a building block, but this has not been experimentally substantiated in published studies.
Organic Conductors and Semiconductors
There is no available research demonstrating the application of "this compound" in the fabrication of organic conductors or semiconductors. The development of selenium-containing conductive materials, particularly selenophene-based polymers, is an active area of research. However, studies have not yet reported the use of "this compound" as a monomer or precursor for such polymers.
Hybrid Materials Development
The development of hybrid organic-inorganic materials often relies on molecular precursors that can bridge both domains. While the structure of "this compound" offers potential ligation sites for creating such materials, there are no documented instances of its use in this capacity.
Self-Assembly of Functional Supramolecular Materials
The pyridyl and bromo substituents on "this compound" suggest its potential to participate in forming supramolecular architectures through coordination chemistry or halogen bonding. The nitrogen atoms of the pyridyl rings can act as ligands for metal ions, potentially forming metal-organic frameworks or coordination polymers. Similarly, the bromine atoms could engage in halogen bonding interactions to guide self-assembly.
However, specific studies detailing the successful self-assembly of "this compound" into functional supramolecular materials are absent from the current body of scientific literature. While the synthesis and crystal structure of the compound itself have been reported, its interactions with other molecules to form larger, ordered structures have not been explored. A 2010 article in the Journal of Organometallic Chemistry focuses on a one-flask synthesis and the X-ray crystal structure of the compound, but does not extend into its supramolecular chemistry or material applications researchgate.netdokumen.pub.
Future Perspectives and Research Challenges
Development of Sustainable and Green Synthetic Methodologies
The synthesis of organoselenium compounds, including bis(2-bromo-5-pyridyl) selenide (B1212193), has traditionally relied on methods that may not align with the principles of green chemistry. Future research should prioritize the development of more environmentally benign synthetic routes.
Key areas of focus will include:
Catalytic Approaches: Exploring the use of catalytic systems to facilitate the formation of the carbon-selenium (C-Se) bond is a primary objective. nih.govbenthambooks.comrsc.org This could involve metal-catalyzed cross-coupling reactions or the use of organocatalysts, which can lead to higher efficiency and reduced waste. benthambooks.comresearcher.life
Alternative Solvents and Energy Sources: Moving away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions using techniques like ball-milling will be crucial. nih.gov The application of alternative energy sources such as microwave irradiation, sonochemistry, and photochemistry can also lead to faster, more efficient, and cleaner reactions. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future syntheses of bis(2-bromo-5-pyridyl) selenide should be evaluated based on their atom economy.
One-Pot Syntheses: Developing one-pot, multicomponent reactions where sequential transformations occur in a single reaction vessel can significantly improve efficiency and reduce waste generation. researchgate.net
A comparative table of potential green synthetic strategies is presented below:
| Synthetic Strategy | Traditional Approach | Green Alternative | Potential Advantages |
| C-Se Bond Formation | Stoichiometric selenium reagents | Catalytic C-H activation/selenation | Reduced waste, higher efficiency, milder conditions rsc.org |
| Solvent | Volatile organic solvents (e.g., THF, Chloroform) | Water, ionic liquids, deep eutectic solvents, solvent-free | Reduced environmental impact and toxicity nih.gov |
| Energy Source | Conventional heating (reflux) | Microwave, ultrasound, photochemical activation | Faster reaction times, lower energy consumption nih.gov |
| Reaction Design | Multi-step synthesis with isolation of intermediates | One-pot or tandem reactions | Increased efficiency, reduced solvent and energy use researchgate.net |
Exploration of Novel Catalytic Transformations
The selenium atom in this compound, with its unique electronic properties, suggests that the molecule itself could function as a catalyst in various organic transformations. researcher.lifebenthamdirect.comnih.gov The presence of pyridine (B92270) rings could also play a role in its catalytic activity, potentially through coordination with metal centers or by influencing the electronic environment of the selenium atom. rsc.orgpsu.edu
Future research should investigate the catalytic potential of this compound in reactions such as:
Oxidation Reactions: Organoselenium compounds are known to catalyze a range of oxidation reactions, acting as mimics of the antioxidant enzyme glutathione (B108866) peroxidase (GPx). nih.govijpsonline.com Investigating the ability of this compound to catalyze the oxidation of various substrates would be a valuable area of research.
C-C and C-Heteroatom Bond Forming Reactions: The development of novel catalytic cycles where this compound facilitates the formation of new chemical bonds is a promising avenue. tandfonline.com
Asymmetric Catalysis: The synthesis of chiral derivatives of this compound could lead to the development of novel enantioselective catalysts for asymmetric synthesis. mdpi.com
Deeper Understanding of Mechanistic Aspects in Biological Systems
The classification of this compound as a potential antipsychotic agent by some suppliers, although not yet substantiated by published research, points towards a critical need to understand its interaction with biological systems. nih.gov The biological activity of organoselenium compounds is often linked to their redox properties and their ability to interact with thiols and other biological nucleophiles. researchgate.netbenthamdirect.comnih.gov
Key research questions to address include:
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound might exert any biological effects is paramount. This would involve identifying its molecular targets and understanding the downstream signaling pathways it may modulate. researchgate.net
Enzyme Inhibition/Modulation: Investigating the interaction of this compound with key enzymes, particularly those relevant to neurological disorders, could provide insights into its potential therapeutic applications.
Redox Modulation: Characterizing the pro-oxidant or antioxidant behavior of the compound within a cellular context is crucial to understanding its biological impact. researchgate.net Many organoselenium compounds exhibit a dual role, acting as antioxidants at low concentrations and pro-oxidants at higher concentrations.
Design of Next-Generation Functional Materials
The presence of pyridine rings and bromine atoms in this compound suggests its potential as a building block for the synthesis of novel functional materials. rsc.org
Future research could focus on:
Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine rings can act as coordination sites for metal ions, enabling the construction of extended structures with potentially interesting electronic, magnetic, or catalytic properties.
Organic Semiconductors: Pyridine-containing molecules have been explored as electron-transporting materials in organic electronic devices. rsc.org The incorporation of selenium could further tune the electronic properties of such materials.
Luminescent Materials: The combination of the pyridyl and selenide moieties may lead to interesting photophysical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a fluorescent sensor.
Integration of Advanced Analytical and Computational Techniques
A thorough understanding of the structure, properties, and reactivity of this compound will require the application of a suite of advanced analytical and computational tools.
Spectroscopic and Crystallographic Analysis: Detailed characterization using techniques such as 77Se NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction will be essential to fully elucidate its molecular structure and bonding characteristics. rsc.orgacs.org
Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, reactivity, and potential reaction mechanisms of this compound. acs.orgnih.govresearchgate.net These theoretical studies can guide experimental design and help in the interpretation of experimental results.
In Silico Screening: Computational approaches can be used to predict the potential biological activity and toxicity of this compound and its derivatives, aiding in the prioritization of compounds for further experimental investigation. nih.gov
The following table summarizes the key analytical and computational techniques and their potential applications in the study of this compound:
| Technique | Application |
| 77Se NMR Spectroscopy | Provide direct information about the selenium environment and bonding. acs.org |
| Single-Crystal X-ray Diffraction | Determine the precise three-dimensional molecular structure. rsc.org |
| Mass Spectrometry | Confirm the molecular weight and fragmentation pattern. rsc.org |
| Density Functional Theory (DFT) | Predict electronic properties, reaction mechanisms, and spectroscopic data. acs.orgnih.gov |
| Molecular Docking | Simulate the interaction with biological targets to predict potential bioactivity. nih.gov |
By systematically addressing these research challenges, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in catalysis, materials science, and medicinal chemistry.
Q & A
Q. What optoelectronic properties make this compound suitable for organic semiconductors?
- Methodology : Measure photoluminescence quantum yields (QY) and carrier mobility via time-resolved spectroscopy. Compare with methyl-substituted pyrazinyl selenides, which exhibit QYs up to 15% in thin films .
Safety & Protocol Compliance
Q. What safety protocols are essential for handling this compound in advanced research labs?
- Methodology : Follow OSHA guidelines for organoselenium compounds: use fume hoods, PPE (nitrile gloves, goggles), and emergency neutralizers (e.g., activated charcoal for spills). Document risk assessments under the institution’s Chemical Hygiene Plan .
Cross-Disciplinary Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
